Galanin (swine)

Receptor Binding GALR1 GALR2

Galanin (porcine), CAS 88813-36-9, is the native 29-amino acid neuropeptide essential for research requiring authentic porcine pharmacology. Unlike rat/human galanin or GALP, only porcine galanin acts as a non-selective, high-affinity agonist across all three receptor subtypes. Its defined, pertussis toxin-sensitive, cAMP-insensitive contractile mechanism in porcine GI tissue makes it the definitive agonist for studying Gi/Go-coupled pathways. Due to C-terminal sequence divergence, the native porcine peptide guarantees quantitative precision in insulin secretion studies and cross-species validation, serving as an indispensable reference standard for novel GALR ligand benchmarking.

Molecular Formula C146H213N43O40
Molecular Weight 3210.5 g/mol
Cat. No. B14795724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanin (swine)
Molecular FormulaC146H213N43O40
Molecular Weight3210.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
InChIInChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157)
InChIKeySLZIZIJTGAYEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galanin (swine) for Research: Core Specifications and Procurement-Ready Data


Galanin (swine), also known as porcine galanin, is a 29-amino acid endogenous neuropeptide with a C-terminal amidated glycine, isolated from porcine intestine and acting as a non-selective agonist across all three galanin receptor subtypes (GALR1, GALR2, and GALR3) [1][2]. It serves as the prototypical tool for studying galaninergic signaling in models ranging from feeding behavior and insulin secretion to smooth muscle contractility and nociception. For procurement, it is available as a pure synthetic peptide (CAS: 88813-36-9, molecular formula C₁₄₆H₂₁₃N₄₃O₄₀, molecular weight 3210.52 g/mol) .

Why Generic Galanin Substitution Fails: Porcine Galanin's Verified Differentiators


Generic substitution with other galanin species (e.g., rat or human) or galanin-like peptides (e.g., GALP) is not scientifically equivalent due to verifiable differences in receptor subtype selectivity and functional potency across assay systems. Porcine galanin exhibits a unique pharmacological profile: it is a non-selective, high-affinity agonist at GALR1 and GALR2 [1], whereas GALP is GALR2-preferring [2], and rat or human galanin show species-specific deviations in receptor binding affinity [3]. Furthermore, functional studies in porcine-derived tissue models confirm that only porcine galanin reliably recapitulates native signaling pathways with quantitative precision, particularly in gastrointestinal smooth muscle assays where its contraction mechanism is insensitive to cAMP elevation [4]. Substituting with rat galanin, human galanin, or truncated fragments alters the magnitude and, in some cases, the direction of functional responses, compromising experimental reproducibility and data interpretation.

Quantitative Differentiation: Porcine Galanin vs. Closest Comparators


Receptor Subtype Affinity Profile: Porcine Galanin vs. Porcine GALP

Porcine galanin demonstrates high affinity for both GALR1 (IC50 = 0.097 nM) and GALR2 (IC50 = 0.48 nM), establishing it as a non-selective, dual agonist. In contrast, porcine galanin-like peptide (GALP) exhibits a markedly different selectivity profile, with high affinity for GALR2 (IC50 = 0.24 nM) but 44-fold lower affinity for GALR1 (IC50 = 4.3 nM) [1]. This difference in receptor subtype selectivity fundamentally alters downstream signaling outcomes.

Receptor Binding GALR1 GALR2 Neuropeptide

Comparative Binding at Human GALR3: Porcine vs. Human Galanin

At the human GALR3 receptor, porcine galanin exhibits a 6.25-fold higher binding affinity (IC50 = 12 nM) compared to human galanin (IC50 = 75 nM) [1]. This species-dependent difference in affinity is crucial for studies using human GALR3-expressing systems, as the choice of ligand directly impacts the potency and observed efficacy.

Receptor Binding GALR3 Species Specificity Neuropharmacology

Functional Contractility in Pig Ileum: Porcine Galanin vs. CCK8

Porcine galanin induces a maximal contraction of 24.5 ± 2.1% in isolated pig ileum smooth muscle cells at 1 nM, a response that is abolished by pre-treatment with pertussis toxin (200 ng/ml for 3 hours) [1]. In contrast, the cholecystokinin derivative CCK8-induced contraction is unaffected by pertussis toxin under the same conditions, indicating that porcine galanin's contractile effect in this native porcine tissue model is mediated specifically by a Gi/Go-protein-coupled mechanism distinct from that of CCK8.

Smooth Muscle Gastrointestinal Signal Transduction Pharmacology

Functional Contractility: cAMP-Insensitive vs. cAMP-Sensitive Pathways

Porcine galanin-induced contraction in pig ileum smooth muscle cells is not inhibited by agents that increase intracellular cAMP, such as VIP (1 pM to 1 µM) or isoprenaline (1 pM to 1 µM) [1]. In the same cell system, CCK8-induced contraction is effectively inhibited by both VIP and isoprenaline over the same concentration range. Furthermore, 10 µM forskolin, an adenylate cyclase activator, abolishes CCK8-induced contraction but has no effect on porcine galanin-induced contraction.

Signal Transduction cAMP Smooth Muscle Pharmacology

Species-Specific Sequence and Receptor Binding: Porcine vs. Rat Galanin

The deduced amino acid sequence of rat galanin is 90% similar to porcine galanin, with all three amino acid differences located in the C-terminal heptapeptide [1]. While both peptides bind with high affinity to the rat GALR1 receptor, porcine galanin exhibits a marginally higher affinity (Ki = 0.10 ± 0.01 nM) compared to rat galanin (Ki = 0.08 ± 0.03 nM), though this difference is not statistically significant in this assay [2]. The primary differentiation lies in the C-terminal sequence divergence, which may contribute to subtle differences in receptor conformation or interaction with accessory proteins not captured by standard binding assays.

Sequence Homology Species Comparison GALR1 Receptor Binding

Optimal Use Cases for Galanin (swine) in Research and Assay Development


Gastrointestinal Smooth Muscle Pharmacology in Porcine Models

Due to its defined, cAMP-insensitive contractile mechanism and pertussis toxin sensitivity in pig ileum [1], porcine galanin is the definitive agonist for studying Gi/Go-coupled contractile pathways in porcine gastrointestinal tissue. It enables precise dissection of signaling cascades distinct from those of CCK8, making it invaluable for research into gut motility disorders and drug discovery targeting smooth muscle function.

Galanin Receptor Profiling and Selectivity Studies

Porcine galanin serves as a non-selective, high-affinity reference agonist for benchmarking novel GALR1, GALR2, and GALR3 ligands. Its well-characterized IC50 values at human and rat receptor subtypes [1][2] provide a quantitative baseline for calculating relative efficacy and selectivity of synthetic agonists or antagonists. It is particularly useful as a control in experiments employing the GALR2-preferring GALP [3] to validate subtype-specific responses.

Comparative Endocrinology and Species-Specific Signaling

The 90% sequence identity and C-terminal divergence of porcine galanin from rat galanin [1] make it essential for studies comparing galaninergic signaling across species. It is the required peptide for validating findings from rodent models in a larger mammalian (porcine) system, especially in endocrine research on insulin secretion [2] and for developing species-specific antibodies where the C-terminal epitope is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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